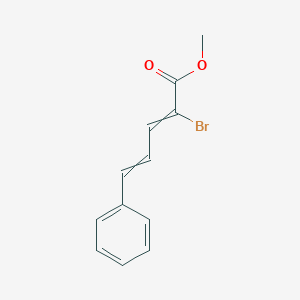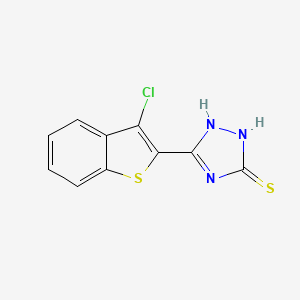![molecular formula C36H24Cl2 B12569487 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 168787-56-2](/img/structure/B12569487.png)
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene: is a chemical compound known for its unique structural motif, which includes a fused cyclobutene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene typically involves a [2+2] cycloaddition reaction. One efficient method for its preparation is the visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green and efficient synthetic methodologies developed for its preparation suggest potential scalability for industrial applications. The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production.
化学反応の分析
Types of Reactions: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon derivatives.
科学的研究の応用
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying cycloaddition reactions and ring strain effects.
Biology: Its potential biological activities are of interest for developing new pharmaceuticals and bioactive compounds.
Medicine: Research into its medicinal properties could lead to the development of novel therapeutic agents.
Industry: The compound’s chemical reactivity and stability make it suitable for various industrial applications, including materials science and catalysis.
作用機序
The mechanism by which 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in the fused cyclobutene structure contributes to its chemical reactivity, enabling it to participate in diverse transformations, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of complex organic molecules with potential biological and industrial applications.
類似化合物との比較
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound is used in free radical polymerization and as a precursor for other chemical reactions.
Dihydrocyclobuta[b]naphthalene-3,8-diones: These derivatives are synthesized using similar [2+2] cycloaddition reactions and exhibit comparable chemical properties.
Uniqueness: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific halogenation pattern and the presence of chlorine atoms, which can influence its reactivity and potential applications. The compound’s unique structural features and high chemical reactivity make it a valuable subject for further research and development.
特性
CAS番号 |
168787-56-2 |
|---|---|
分子式 |
C36H24Cl2 |
分子量 |
527.5 g/mol |
IUPAC名 |
3,8-dichloro-1,1,2,2-tetraphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C36H24Cl2/c37-33-29-23-13-14-24-30(29)34(38)32-31(33)35(25-15-5-1-6-16-25,26-17-7-2-8-18-26)36(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChIキー |
RFUZOUZSCMNNIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C(=C3C2(C5=CC=CC=C5)C6=CC=CC=C6)Cl)Cl)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

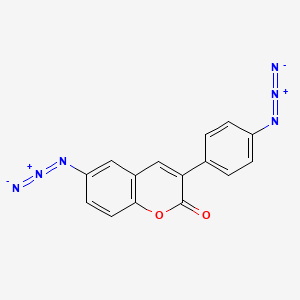
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
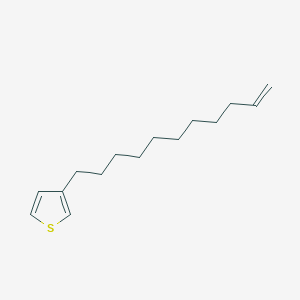
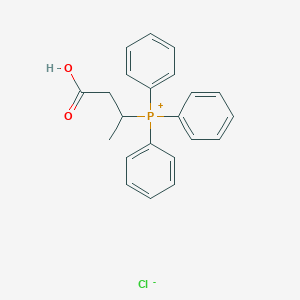
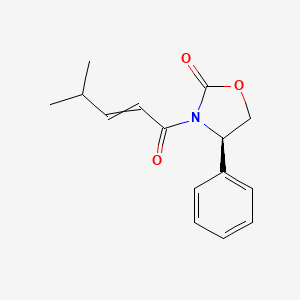
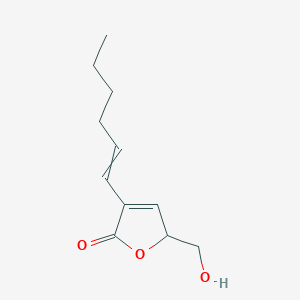
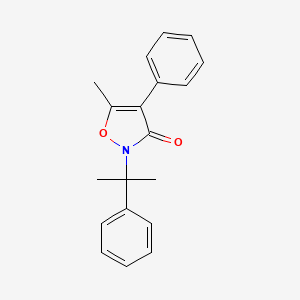
![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)

